

# Physical and chemical properties of Thermopsine

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Compound Name: *Thermospine*

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## Thermopsine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Thermopsine is a naturally occurring quinolizidine alkaloid found predominantly in plants of the *Thermopsis* and *Sophora* genera. As a member of the lupin alkaloid family, it has garnered interest for its diverse biological activities, including potential antitumor, anti-inflammatory, and antibacterial properties. This document provides a detailed overview of the physical and chemical properties of Thermopsine, methodologies for its isolation and characterization, and a summary of its known biological effects, intended to serve as a foundational resource for research and development.

## Physical and Chemical Properties

Thermopsine is a tetracyclic compound that is isomeric with anagyrine.<sup>[1]</sup> It is typically isolated as a white crystalline powder.<sup>[2]</sup> Key physicochemical data are summarized in the table below.

Property	Value	Source
IUPAC Name	(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0 <sup>2,7</sup> .0 <sup>10,15</sup> ]heptadeca-2,4-dien-6-one	[3]
Synonyms	(-)-Thermopsine, Thermospine, I-Thermopsine	[3]
CAS Number	486-90-8	[3][4][5]
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O	[3][6][7]
Molecular Weight	244.33 g/mol	[3][6][7]
Appearance	White to off-white solid/crystalline powder	[2][5]
Melting Point	205-206 °C	[2]
Solubility	Soluble in DMSO (25 mg/mL with sonication), methanol, and ethanol.	[2][5]
SMILES	C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O	[3]
InChIKey	FQEQMASDZFXSJI-UPJWGTAASA-N	[8]

## Experimental Protocols

### Isolation and Purification of Thermopsine

The following protocol is a generalized method for the extraction and purification of Thermopsine from its natural source, *Thermopsis lanceolata* seeds, based on established alkaloid extraction techniques.[5][9][10]

#### 2.1.1. Materials and Reagents

- Dried and powdered *Thermopsis lanceolata* seeds

- 95% Ethanol or Methanol
- Chloroform
- Dilute Hydrochloric Acid (e.g., 2% HCl)
- Ammonium Hydroxide or Sodium Hydroxide solution
- Sodium Sulfate (anhydrous)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., chloroform/methanol gradients)

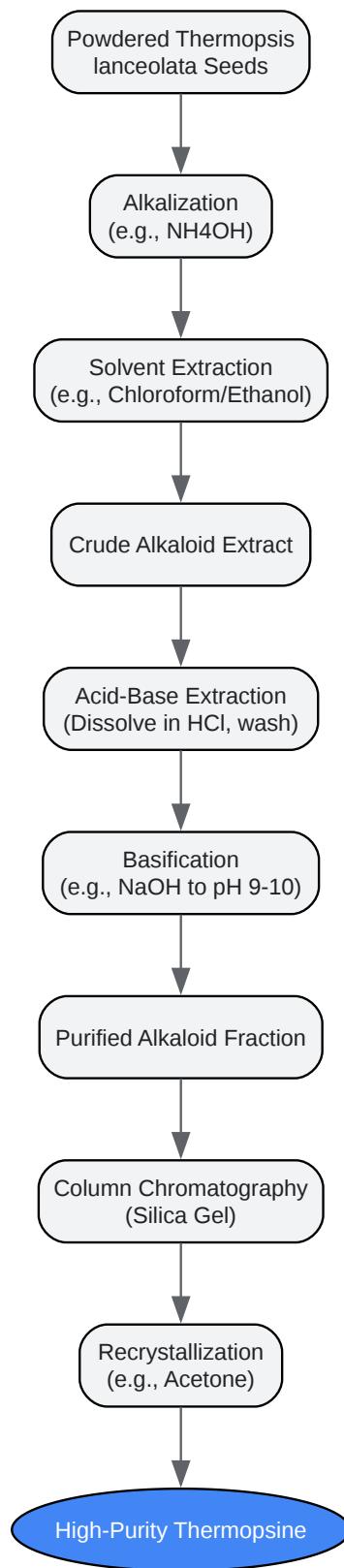
#### 2.1.2. Extraction Procedure

- Maceration: The powdered plant material is macerated with an alkaline solution (e.g., ammonium hydroxide) to liberate the free base form of the alkaloids.
- Solvent Extraction: The alkalized plant material is then repeatedly extracted with an organic solvent such as chloroform or ethanol at room temperature or under reflux.[9]
- Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

#### 2.1.3. Purification Procedure

- Acid-Base Extraction: The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl), which protonates the basic alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent to remove neutral impurities.
- Liberation of Free Base: The acidic aqueous phase is then basified with an alkali (e.g., NaOH or NH<sub>4</sub>OH) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which will precipitate or can be extracted.
- Solvent Extraction of Free Base: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform. The combined organic layers now contain the purified alkaloid mixture.

- Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the total alkaloid fraction.
- Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol is used to separate the individual alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing pure Thermopsine are combined and the solvent is evaporated.
- Recrystallization: The resulting solid Thermopsine can be further purified by recrystallization from a suitable solvent such as acetone to obtain a high-purity crystalline product.[5]



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Caption: Workflow for the isolation and purification of Thermopsine.

## Spectroscopic Characterization

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of purified Thermopsine is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{MeOD}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used. For  $^1\text{H}$  NMR, key parameters include spectral width, acquisition time, and number of scans. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural elucidation.

### 2.2.2. Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer like Time-of-Flight (TOF) or Orbitrap.<sup>[7][11]</sup>
- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
- **Data Analysis:** The resulting mass spectrum provides the exact mass of the molecular ion ( $[\text{M}+\text{H}]^+$  in ESI), which is used to confirm the molecular formula.<sup>[7]</sup> Fragmentation patterns (MS/MS) can be analyzed to provide structural information.

### 2.2.3. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a salt plate after dissolving in a volatile solvent.

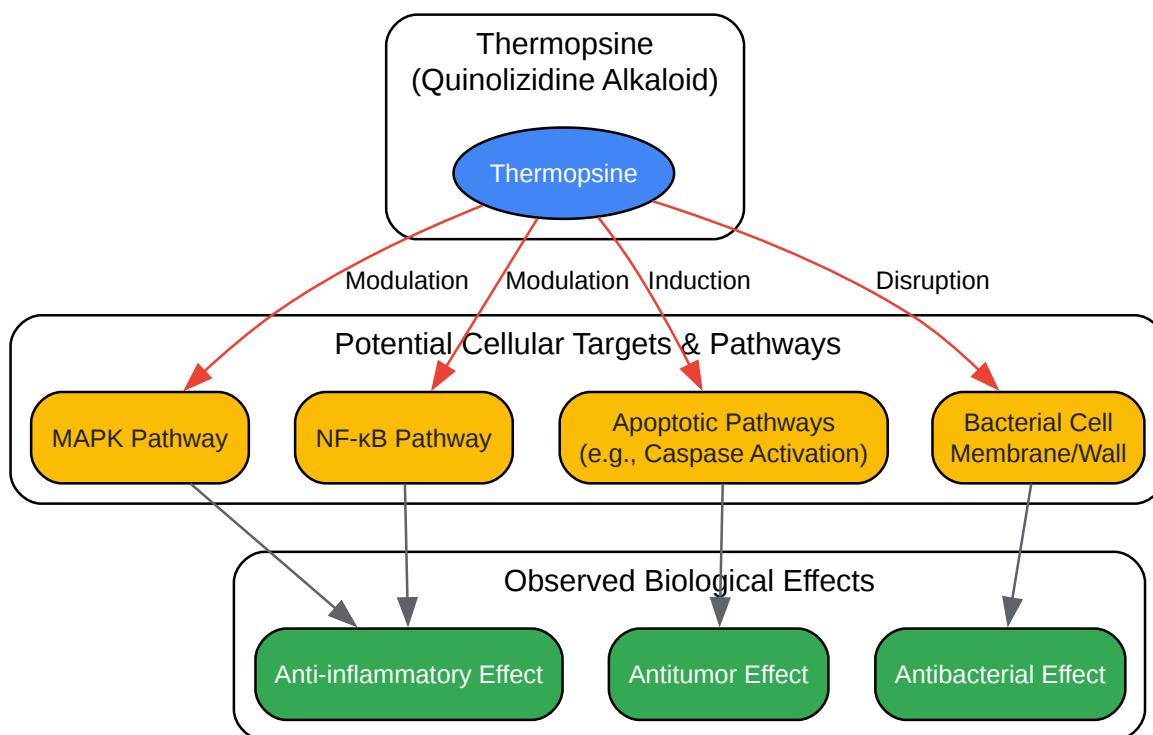
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[12]
- Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (amide), C=C (aromatic), C-N, and C-H bonds.

## Biological Activity and Potential Mechanisms

Thermopsine belongs to the quinolizidine alkaloid class, which is known for a wide range of pharmacological effects.[3] While specific signaling pathways for Thermopsine are not yet fully elucidated, the activities of related compounds provide a basis for understanding its potential mechanisms of action.

### 3.1. Known Biological Activities

- Antitumor Activity: Several quinolizidine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[1][8] The proposed mechanisms often involve the induction of apoptosis. For example, the related alkaloid aloperine has been shown to induce apoptosis and autophagy in HL-60 cells.[1]
- Anti-inflammatory Activity: Quinolizidine alkaloids are known to possess anti-inflammatory properties.[3] The mechanism may involve the modulation of key inflammatory signaling pathways such as MAPK and NF-κB, which are central regulators of pro-inflammatory cytokine production.[13][14]
- Antibacterial Activity: Thermopsine has been reported to have antibacterial activity.[5] The mechanism of action for alkaloids can vary but often involves the disruption of the bacterial cell membrane, inhibition of nucleic acid or protein synthesis, or inhibition of key bacterial enzymes.[15][16]

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Caption: Potential mechanisms of action for Thermopsine based on its class.

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